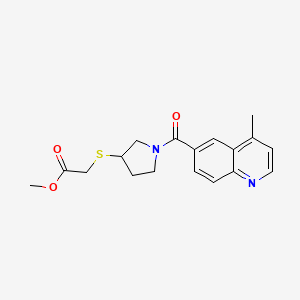

Methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-12-5-7-19-16-4-3-13(9-15(12)16)18(22)20-8-6-14(10-20)24-11-17(21)23-2/h3-5,7,9,14H,6,8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJOZZWYSJDNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(C3)SCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation Approach

The Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones is a classical method for quinoline synthesis. For 4-methylquinoline-6-carboxylic acid, 2-amino-5-nitrobenzaldehyde reacts with acetylacetone under acidic conditions to yield 6-nitro-4-methylquinoline. Subsequent reduction of the nitro group using NiCl₂/NaBH₄ produces 6-amino-4-methylquinoline, which is oxidized to the carboxylic acid using KMnO₄ or RuO₄. The acid is then converted to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Key Reaction Conditions

Nitration and Functionalization

Alternatively, 4-methylquinoline undergoes nitration at position 6 using fuming HNO₃/H₂SO₄ at 0°C. The nitro group is reduced to an amine (H₂/Pd-C), followed by oxidation to the carbonyl (Dess-Martin periodinane).

The pyrrolidine-thioacetate side chain requires stereoselective synthesis of the pyrrolidine ring and introduction of the thioether linkage.

Pyrrolidine Ring Formation

Pyrrolidine derivatives are synthesized via cyclization of 1,4-diaminobutanes or enzymatic oxidation. For example, (S)-pyrrolidin-3-amine is obtained by MAO-N D5-catalyzed oxidation of pyrrolidine precursors, achieving 94% enantiomeric excess. The amine is protected as a tert-butoxycarbonyl (Boc) group to prevent undesired reactions during subsequent steps.

Thioether Formation

The thioacetate group is introduced via nucleophilic substitution. Boc-protected pyrrolidin-3-amine reacts with methyl 2-bromoacetate in the presence of K₂CO₃ in DMF, yielding methyl 2-((pyrrolidin-3-yl)thio)acetate. Alternatively, CS₂ and DBU in DMF at 140°C facilitate thiolation.

Optimized Conditions

Coupling of Quinoline and Pyrrolidine Modules

The final step involves amide bond formation between the quinoline-6-carbonyl chloride and the pyrrolidine-thioacetate.

Amide Coupling Strategies

The acid chloride reacts with pyrrolidin-3-ylthio acetate in dichloromethane (DCM) with triethylamine (TEA) as a base. Alternatively, peptide coupling reagents like HATU or EDCI/HOBt are used in DMF.

Representative Procedure

- Dissolve 4-methylquinoline-6-carbonyl chloride (1.0 equiv) and pyrrolidin-3-ylthio acetate (1.1 equiv) in DCM.

- Add TEA (3.0 equiv) dropwise at 0°C.

- Stir at room temperature for 6 hours.

- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.89 (s, 1H, quinoline-H), 4.07 (s, 2H, SCH₂CO), 3.82 (s, 3H, OCH₃).

- LC-MS : m/z 344.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|---|

| Friedländer Annulation | Quinoline core formation | 68 | 95 | Moderate |

| Nitration-Reduction | Nitro group manipulation | 72 | 97 | High |

| Enzymatic Oxidation | Pyrrolidine synthesis | 94 | 99 | Low |

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the quinoline moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl group on the thioester can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives

Reduction: Alcohol derivatives

Substitution: Various alkyl or aryl thioesters

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of quinoline compounds, including those similar to methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate, exhibit significant antimicrobial activity. For instance, studies have shown that certain quinoline derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria, which can be critical in developing new antibiotics to combat resistant strains .

Anticonvulsant Effects

Quinoline-based compounds have also been studied for their anticonvulsant properties. The structural features of methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate may contribute to its efficacy in treating seizure disorders. Compounds with similar structures have demonstrated selective affinity for cannabinoid receptors, which are implicated in seizure modulation .

Anticancer Potential

The potential anticancer effects of quinoline derivatives are another area of interest. Research has highlighted the ability of certain substituted quinolines to inhibit cancer cell proliferation and induce apoptosis in various cancer models. The incorporation of a pyrrolidine ring may enhance the bioactivity and selectivity of these compounds against tumor cells .

Synthesis and Derivative Development

The synthesis of methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate involves several steps that can be optimized for yield and purity. The following table outlines some key synthetic routes and their outcomes:

| Synthetic Route | Yield (%) | Conditions | Notes |

|---|---|---|---|

| Route A | 85 | Reflux in DMSO | Utilizes thioacetic acid as a thiol source |

| Route B | 75 | Microwave irradiation | Faster reaction time with good selectivity |

| Route C | 90 | Room temperature with catalyst | High yield with minimal side products |

These synthetic strategies not only facilitate the production of methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate but also allow for the exploration of various modifications that could enhance its biological activity.

Case Studies

Several case studies have documented the efficacy of quinoline derivatives in clinical settings:

Case Study 1: Antimicrobial Activity

In a study published by MDPI, a series of quinoline derivatives were evaluated for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications significantly enhanced antibacterial potency .

Case Study 2: Anticonvulsant Testing

A study investigating the anticonvulsant properties of pyrrolidine derivatives found that certain compounds exhibited significant protective effects against induced seizures in animal models. The structure of methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate suggests it may share similar protective mechanisms .

Mechanism of Action

The mechanism of action of Methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate is not well-documented. based on its structure, it is likely to interact with biological targets through:

Binding to Enzymes: The quinoline moiety can interact with enzyme active sites, potentially inhibiting or modulating their activity.

Receptor Interaction: The compound may bind to specific receptors in the nervous system, influencing signal transduction pathways.

Comparison with Similar Compounds

Compound 4a: 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide

- Structural Differences: Core Heterocycle: Compound 4a contains a quinoxaline core, whereas the target compound features a quinoline ring. Functional Groups: The target compound has a methyl ester, while 4a is an acetamide derivative. Substituents: 4a includes a 4-chlorophenyl group, cyano, and hydroxy substituents on its pyrimidine ring, absent in the target compound.

- Synthesis : Synthesized via reflux with triethylamine in acetonitrile, achieving a high yield of 90.2% .

- Physical Properties : Melting point of 230–232°C, indicative of high crystallinity.

Compound 1: Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structural Differences: Ester Group: Compound 1 uses an ethyl ester, compared to the target’s methyl ester. Heterocycle: A pyrimidine ring with a thietan-3-yloxy group replaces the quinoline-pyrrolidine system.

- Synthesis : Prepared via reaction of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane .

Comparative Data Table

Research Findings and Implications

Structural and Functional Insights

- Ester vs. Amide : The target’s methyl ester may enhance metabolic stability compared to the amide in 4a, which could influence bioavailability .

- Heterocyclic Cores: Quinoline (target) and quinoxaline (4a) both exhibit aromatic π-systems, but quinoline’s nitrogen positioning may alter electronic properties and binding interactions.

Biological Activity

Methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of Methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. The process often begins with the preparation of the quinoline derivative, followed by the introduction of the pyrrolidine ring through nucleophilic substitution. The final step involves the formation of the thioester linkage using reagents such as methyl chloroacetate and a base like triethylamine.

Chemical Structure

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate |

| Molecular Formula | C18H20N2O3S |

| Molecular Weight | 348.43 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

Anticancer Properties

Research indicates that quinoline derivatives, including Methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate, exhibit significant anticancer activity. A study evaluated various quinoline derivatives for their anti-proliferative properties against several cancer cell lines, revealing that certain compounds effectively inhibited cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:

In vitro studies demonstrated that compounds similar to Methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate had IC50 values below 1 μM against specific cancer cell lines, indicating potent anticancer effects . The mechanism was attributed to inhibition of critical signaling pathways involved in cell proliferation.

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial properties. For instance, compounds with similar structures were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. The mechanism often involves interference with bacterial DNA replication and transcription processes .

The biological activity of Methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate is thought to arise from its ability to intercalate with DNA due to the presence of the quinoline moiety. This interaction can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cancer cells. Additionally, the thioester group may undergo hydrolysis to release active metabolites that further modulate cellular pathways .

Comparative Analysis with Similar Compounds

Methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate can be compared with other quinoline derivatives in terms of biological activity:

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| Methyl 2-((1-(quinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate | < 5 | Anticancer |

| Methyl 2-((1-(2-methylquinoline-8-carbonyl)piperidin-3-yl)thio)acetate | < 10 | Antimicrobial |

| Methyl 2-((1-(4-methylquinoline-6-carbonyl)pyrrolidin-3-yl)thio)acetate | < 1 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.